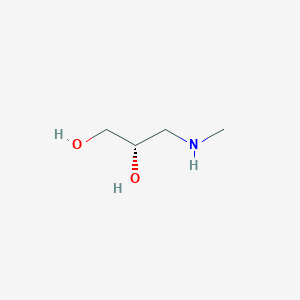

(2S)-3-(methylamino)propane-1,2-diol

Übersicht

Beschreibung

(2S)-3-(methylamino)propane-1,2-diol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a propane backbone with a methylamino group and two hydroxyl groups, making it an interesting molecule for synthetic and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(methylamino)propane-1,2-diol can be achieved through several methods. One common approach involves the reduction of a corresponding nitro compound or the reductive amination of a suitable precursor. The reaction conditions typically include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-(methylamino)propane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: Further reduction can lead to the formation of amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

Case Studies

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process for (2S)-3-(methylamino)propane-1,2-diol to enhance product purity and reduce production costs. The researchers reported that implementing vacuum distillation techniques significantly improved the quality of the final product while reducing energy consumption by approximately 20% .

Case Study 2: Quality Control in Pharmaceutical Production

In pharmaceutical applications, stringent quality control measures are necessary for compounds like this compound that serve as intermediates for critical drugs. A case study highlighted how manufacturers have adopted advanced chromatographic techniques to ensure that the levels of impurities remain below acceptable thresholds to prevent adverse patient reactions during clinical use .

Summary Table of Applications

| Application Area | Description | Significance |

|---|---|---|

| Contrast Agents | Used as an intermediate for iopromide in medical imaging | Ensures safety and efficacy in imaging procedures |

| Drug Development | Potential candidate for influencing biological systems | May lead to new therapeutic agents |

| Organic Synthesis | Building block for various chemical transformations | Versatile applications in chemical research |

Wirkmechanismus

The mechanism by which (2S)-3-(methylamino)propane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological responses. The exact pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-3-(methylamino)propane-1,2-diol: The enantiomer of the compound with different stereochemistry.

3-(methylamino)propan-1-ol: A related compound with a similar structure but lacking one hydroxyl group.

N-methyl-1,3-propanediamine: A compound with a similar backbone but different functional groups.

Uniqueness

(2S)-3-(methylamino)propane-1,2-diol is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(2S)-3-(methylamino)propane-1,2-diol, also known as 3-methylamino-1,2-propanediol, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and applications in pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₁NO₂

- Molecular Weight : 105.14 g/mol

- Appearance : Clear, colorless to pale yellow liquid

- Melting Point : Approximately 69°C

- Boiling Point : Around 247°C

- Solubility : Highly soluble in water

The compound features a secondary amine and two hydroxyl groups, which enhance its reactivity and solubility compared to structurally similar compounds. These properties make it a candidate for various chemical transformations and potential biological interactions.

Pharmacological Potential

Research indicates that this compound may influence enzyme activity and receptor interactions within biological systems. Its secondary amine functionality suggests potential roles in drug development as an intermediate in the synthesis of bioactive compounds.

Case Studies

-

Iopromide Production :

- This compound is a crucial precursor in the synthesis of iopromide, a hypo-osmolar nonionic contrast medium used in medical imaging. The quality of iopromide is directly influenced by the purity of this compound. Impurities can lead to adverse reactions such as nausea, dizziness, and severe cases like myocardial infarction .

- A study highlighted the synthesis process involving glycerin chlorohydrin and monomethylamine, emphasizing the need for high purity to minimize clinical side effects .

-

Toxicity Studies :

- Toxicological assessments have shown that this compound exhibits low irritation potential when applied topically or instilled into the eyes of laboratory animals. However, high doses can lead to systemic toxicity, including respiratory distress and organ damage .

- In a study with rabbits, a 1% suspension caused slight transient irritation but was generally considered non-irritant over time .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄H₁₁NO₂ | Secondary amine; dual hydroxyl groups |

| 3-Aminopropan-1-ol | C₃H₉NO | Primary amine; simpler structure |

| N-Methyl-1-amino-2-propanol | C₄H₉NO | Contains a primary amine; less steric hindrance |

| 3-Amino-1-butanol | C₄H₉NO | Longer carbon chain; different reactivity |

This comparison highlights the unique aspects of this compound that enhance its applicability in organic synthesis and pharmaceutical development.

Eigenschaften

IUPAC Name |

(2S)-3-(methylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMTYMDHLQTCHY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847490-63-5 | |

| Record name | (2S)-3-(methylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.